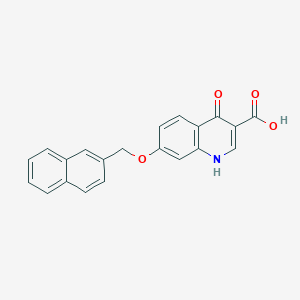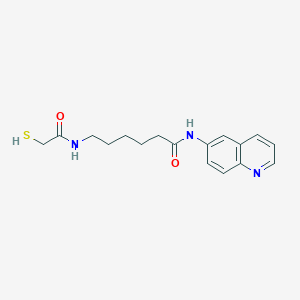![molecular formula C14H19IO B12909218 Furan, tetrahydro-2-[(1R)-1-iodo-4-phenylbutyl]-, (2R)- CAS No. 651057-11-3](/img/structure/B12909218.png)
Furan, tetrahydro-2-[(1R)-1-iodo-4-phenylbutyl]-, (2R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(®-1-Iodo-4-phenylbutyl)tetrahydrofuran is a chiral organic compound that features a tetrahydrofuran ring substituted with an iodo-phenylbutyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(®-1-Iodo-4-phenylbutyl)tetrahydrofuran typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the chiral starting materials, such as ®-1-iodo-4-phenylbutane and ®-tetrahydrofuran.
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring is formed through a cyclization reaction, often using a strong acid or base as a catalyst.
Substitution Reaction: The iodo-phenylbutyl group is introduced via a substitution reaction, where the iodine atom replaces a leaving group on the tetrahydrofuran ring.
Industrial Production Methods
In an industrial setting, the production of ®-2-(®-1-Iodo-4-phenylbutyl)tetrahydrofuran may involve:
Large-Scale Synthesis: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.
Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(®-1-Iodo-4-phenylbutyl)tetrahydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the iodo group to a hydrogen atom, forming a hydrocarbon.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or sodium thiolate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydrocarbons.
Substitution: Formation of new substituted tetrahydrofuran derivatives.
Applications De Recherche Scientifique
®-2-(®-1-Iodo-4-phenylbutyl)tetrahydrofuran has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-2-(®-1-Iodo-4-phenylbutyl)tetrahydrofuran involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways: Modulating biochemical pathways, such as signal transduction or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-Hydroxytetrahydrofuran: A similar compound with a hydroxyl group instead of an iodo-phenylbutyl group.
®-Tetrahydrofurfurylamine: Another related compound with an amine group.
Uniqueness
®-2-(®-1-Iodo-4-phenylbutyl)tetrahydrofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
651057-11-3 |
|---|---|
Formule moléculaire |
C14H19IO |
Poids moléculaire |
330.20 g/mol |
Nom IUPAC |
(2R)-2-[(1R)-1-iodo-4-phenylbutyl]oxolane |
InChI |
InChI=1S/C14H19IO/c15-13(14-10-5-11-16-14)9-4-8-12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-11H2/t13-,14-/m1/s1 |
Clé InChI |
WAEHTTRWKIPBLQ-ZIAGYGMSSA-N |
SMILES isomérique |
C1C[C@@H](OC1)[C@@H](CCCC2=CC=CC=C2)I |
SMILES canonique |
C1CC(OC1)C(CCCC2=CC=CC=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


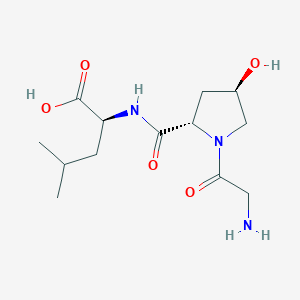
![Ethyl [5-(1H-indole-2-carbonyl)-3,4-dihydropyridin-1(2H)-yl]acetate](/img/structure/B12909141.png)
![N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide](/img/structure/B12909147.png)
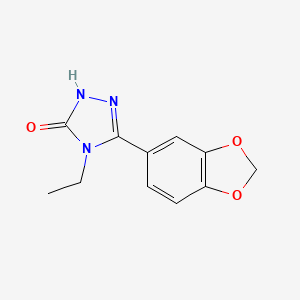

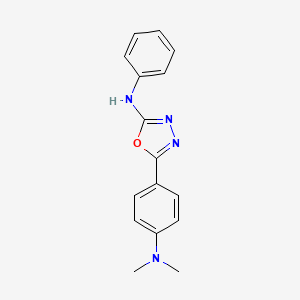
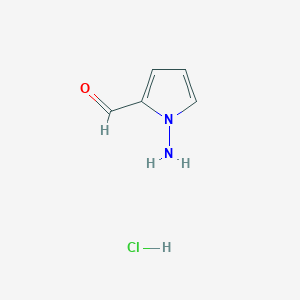
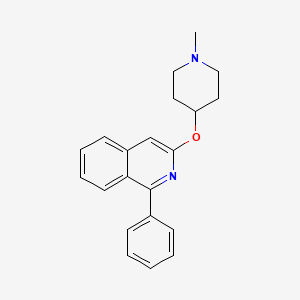
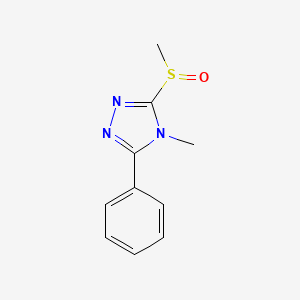

![(E)-2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-chloroquinazolin-4(3H)-one](/img/structure/B12909211.png)
